7-Methylnaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. It features a methylene group attached to the naphthalene structure, specifically at the 2-position, with an aldehyde functional group. This compound is of interest in various fields, including organic synthesis and materials science due to its unique structural properties and potential applications.
7-Methylnaphthalene-2-carbaldehyde can be derived from natural sources, particularly from certain plant extracts or synthesized through various chemical reactions in laboratory settings. Its synthesis often involves the manipulation of naphthalene derivatives, which are widely available in both natural and synthetic forms.
This compound is classified under aromatic aldehydes due to the presence of an aldehyde functional group attached to an aromatic ring system. It is also categorized as a polycyclic aromatic hydrocarbon because it contains multiple fused aromatic rings.
The synthesis of 7-Methylnaphthalene-2-carbaldehyde can be achieved through several methods:
The choice of method often depends on the availability of starting materials and desired yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 7-Methylnaphthalene-2-carbaldehyde can be represented as follows:
The structure consists of a naphthalene ring system with a methyl group at the 7-position and an aldehyde group at the 2-position, which influences its reactivity and interactions with other molecules.
7-Methylnaphthalene-2-carbaldehyde participates in various chemical reactions typical for aldehydes:
The reactivity of 7-Methylnaphthalene-2-carbaldehyde is significantly influenced by its electronic structure, particularly due to resonance stabilization provided by the aromatic system.
The mechanism of action for reactions involving 7-Methylnaphthalene-2-carbaldehyde typically follows these steps:
Kinetic studies may reveal that reaction rates are influenced by solvent polarity and temperature, affecting both activation energy and product distribution.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for characterization, providing insights into molecular structure and functional groups present.
7-Methylnaphthalene-2-carbaldehyde (CAS: 52988-18-8) is a polycyclic aromatic aldehyde with the molecular formula C₁₂H₁₀O and a molecular weight of 170.21 g/mol [3] [6]. Its structure comprises a naphthalene ring system substituted with a formyl group (–CHO) at position 2 and a methyl group (–CH₃) at position 7 (Figure 1). This arrangement creates distinct electronic and steric properties:
O=CC1=CC=C2C=CC(C)=CC2=C1 NLKUMKLMVSUUTN-UHFFFAOYSA-N [3] [6] Table 1: Key Identifiers of 7-Methylnaphthalene-2-carbaldehyde
| Property | Value |
|---|---|
| CAS Registry Number | 52988-18-8 |
| Molecular Formula | C₁₂H₁₀O |
| Monoisotopic Mass | 170.073165 Da |
| IUPAC Name | 7-Methylnaphthalene-2-carbaldehyde |
| Synonyms | 7-Methyl-2-naphthaldehyde; 2-Formyl-7-methylnaphthalene |
Naphthalene aldehydes emerged as critical synthetic targets in the mid-20th century, driven by:
As a methylated derivative of naphthalene-2-carbaldehyde, this compound bridges small-molecule synthesis and environmental PAH research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: